molecular formula C21H27N B1625375 (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 553638-66-7

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Cat. No.: B1625375
CAS No.: 553638-66-7
M. Wt: 293.4 g/mol
InChI Key: PHKHWUVAUXBNPC-FQEVSTJZSA-N
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Description

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a central pyrrolidine ring

Properties

IUPAC Name

(2S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHWUVAUXBNPC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463136
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553638-66-7
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3,5-dimethylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the pyrrolidine, facilitating nucleophilic substitution with 3,5-dimethylbenzyl chloride.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired this compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine or aromatic derivatives.

Scientific Research Applications

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
  • 2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine (racemic mixture)
  • 2-[Bis(3,5-dimethylphenyl)methyl]piperidine

Comparison:

    Chirality: (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound, and its enantiomer ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine may exhibit different biological activities and properties.

    Structural Differences: The presence of the pyrrolidine ring distinguishes it from similar compounds with different ring structures, such as piperidine.

    Unique Properties: The specific arrangement of the 3,5-dimethylphenyl groups and the pyrrolidine ring imparts unique chemical and biological properties to this compound, making it valuable for various applications.

Biological Activity

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

This compound features a pyrrolidine ring substituted with two bulky 3,5-dimethylphenyl groups. This unique structure contributes to its steric and electronic properties, making it a valuable subject for research.

Property Value
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
CAS Number553638-66-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Preliminary studies suggest that the compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways:

  • Enzyme Interaction : The compound may bind to enzymes, altering their activity and leading to potential therapeutic effects.
  • Receptor Modulation : It may interact with receptors involved in neurological processes, suggesting applications in treating neurological disorders.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound. Its structural characteristics indicate possible efficacy against various pathogens:

  • Antibacterial Activity : The compound has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Activity : Preliminary findings suggest activity against drug-resistant Candida strains.

Case Studies

  • Neuroprotective Effects : Research has indicated that this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems. In vitro studies demonstrated reduced cell death in neuronal cell lines exposed to neurotoxic agents.
  • Anti-inflammatory Activity : In vivo models have shown that the compound can reduce inflammation markers in carrageenan-induced paw edema studies, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound Name Structural Features Unique Aspects
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanolContains hydroxymethyl groupDifferent solubility properties
(S)-2-(3,5-Dimethylphenyl)pyrrolidineSingle 3,5-dimethylphenyl substitutionSimpler structure with potentially lower activity
(S)-2-Bis(4-methoxyphenyl)methylpyrrolidineSubstituted with methoxy groupsDifferent electronic properties due to methoxy groups

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:

  • Pharmacological Properties : Investigations into its pharmacological properties have revealed potential applications in treating conditions such as pain and inflammation.
  • Safety Profiles : Toxicological studies indicate that the compound exhibits a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Reactant of Route 2
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

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